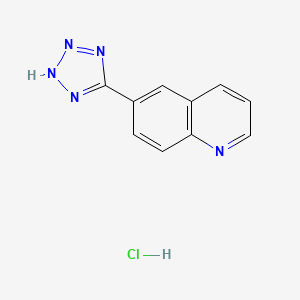

Clorhidrato de 6-(1H-1,2,3,4-tetrazol-5-il)quinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(2H-Tetrazol-5-yl)quinoline;hydrochloride”, commonly known as TQH, is a heterocyclic compound synthesized by the condensation of quinoline with 5-amino-1H-tetrazole. It has a molecular weight of 233.66 .

Molecular Structure Analysis

The InChI code for “6-(2H-Tetrazol-5-yl)quinoline;hydrochloride” is1S/C10H7N5.ClH/c1-2-7-6-8 (10-12-14-15-13-10)3-4-9 (7)11-5-1;/h1-6H, (H,12,13,14,15);1H . This indicates the presence of a quinoline ring attached to a tetrazole ring, along with a hydrochloride group. Physical and Chemical Properties Analysis

The physical and chemical properties of “6-(2H-Tetrazol-5-yl)quinoline;hydrochloride” include a molecular weight of 233.66 . It is a heterocyclic compound. More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Investigación Cardiovascular

- Cilostazol, un derivado del clorhidrato de 6-(1H-1,2,3,4-tetrazol-5-il)quinolina, es un inhibidor de la fosfodiesterasa tipo 3 (PDE III). Activa la proteína quinasa A dependiente de cAMP (PKA), que a su vez potencia la apertura de los canales mitocondriales de K^+ activados por Ca^2± (mitoK^Ca). Esta activación confiere cardioprotección .

Trastornos Metabólicos y Sensibilidad a la Insulina

- Se espera que la inhibición dual de las proteínas de unión a ácidos grasos 4 y 5 (FABP4 y FABP5) mejore la sensibilidad a la insulina y los niveles de glucosa en sangre. Los derivados del this compound pueden desempeñar un papel en este contexto .

Propiedades Antimicrobianas

- Si bien los estudios específicos sobre este compuesto son limitados, su porción tetrazol sugiere una posible actividad antimicrobiana. Los investigadores han explorado derivados relacionados de tetrazol por sus efectos antibacterianos y antifúngicos .

Mecanismo De Acción

Target of Action

The primary targets of the compound “6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride” are currently unknown. The compound is a synthetic heterocyclic compound

Mode of Action

Tetrazoles, the class of compounds to which it belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of this compound.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it is likely that the compound could have diverse effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

It is known that tetrazole derivatives, which this compound is a part of, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Molecular Mechanism

Tetrazole derivatives are known to undergo reactions with few active metals and produce new compounds which can be explosive to shocks .

Propiedades

IUPAC Name |

6-(2H-tetrazol-5-yl)quinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5.ClH/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1;/h1-6H,(H,12,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIMTERPLBNJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide](/img/structure/B2479786.png)

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2479795.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2479798.png)

![5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479799.png)

![2-Chloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B2479800.png)

![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol](/img/structure/B2479801.png)

![8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479802.png)

![1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2479804.png)